4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
The compound “4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a 1,2,4-oxadiazole ring, a phthalazinone ring, and a methylthio phenyl group .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, a key component of the compound, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on their specific structure. For example, 1,2,4-Oxadiazol-5 (2H)-one, 3- (2-methylphenyl)- has a molecular weight of 176.17, a melting point of 147 °C, and a density of 1.32±0.1 g/cm3 .Scientific Research Applications
Antimicrobial Activity
Researchers have synthesized derivatives related to the compound of interest to study their antimicrobial properties. These derivatives have been shown to possess antimicrobial activity against a variety of bacterial and fungal strains. For instance, certain phthalazinone derivatives have been evaluated for their efficacy against various microbes, demonstrating promising antimicrobial activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents (El-Hashash et al., 2012; Sridhara et al., 2010; Sridhara et al., 2011).
Anticancer Activity
Several studies have focused on the anticancer potential of phthalazinone derivatives. These compounds have been tested against various cancer cell lines, including breast and liver cancer cells. Some derivatives have shown significant selective anticancer activity, indicating their potential as templates for developing new anticancer drugs. This is particularly evident in derivatives that exhibit high potency against specific cancer cell lines without adversely affecting normal cells (Ravinaik et al., 2021; Hekal et al., 2020).
Synthesis and Chemical Properties
The synthesis and chemical characterization of phthalazinone derivatives have been extensively studied. Research has focused on developing novel synthetic routes and characterizing these compounds using various analytical techniques. These studies are crucial for understanding the properties of these compounds and for the development of further applications in materials science and medicinal chemistry (Jin & Zhu, 2018; Mey et al., 2001).
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring , which is found in many bioactive compounds and drugs. These compounds are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to affect a wide range of pathways, from cell signaling to metabolism .
Pharmacokinetics
Many drugs with a 1,2,4-oxadiazole ring are well absorbed and distributed in the body .
Result of action
Compounds with a 1,2,4-oxadiazole ring have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-15-8-3-4-11-18(15)22-25-23(30-27-22)21-19-12-5-6-13-20(19)24(29)28(26-21)16-9-7-10-17(14-16)31-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUCBHGQEWXCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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